molecular formula C6H5NO2S B097108 4-Mercaptopyridine-2-carboxylic acid CAS No. 18103-74-7

4-Mercaptopyridine-2-carboxylic acid

Cat. No.: B097108
CAS No.: 18103-74-7
M. Wt: 155.18 g/mol
InChI Key: AUUIRFYPVRFOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Mercaptopyridine-2-carboxylic acid is an organosulfur compound with the molecular formula C6H5NO2S. It is a derivative of pyridine and is known for its unique chemical properties and applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Mercaptopyridine-2-carboxylic acid can be synthesized through various methods. One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with thiourea in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous solution and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Mercaptopyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

4-Mercaptopyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Mercaptopyridine-2-carboxylic acid involves its ability to form strong bonds with metal ions and other electrophiles. This property makes it an effective ligand in coordination chemistry and a useful tool in the study of enzyme mechanisms. The compound can interact with thiol groups in proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a mercapto group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and form strong interactions with metal ions and other electrophiles. This dual functionality makes it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

4-sulfanylidene-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-6(9)5-3-4(10)1-2-7-5/h1-3H,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUIRFYPVRFOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289007
Record name 4-Mercapto-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18103-74-7
Record name 4-Mercapto-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18103-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Mercapto-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.